molecular formula C9H15N2O9P B12360506 5,6-Dihydrouridine 5'-monophosphate CAS No. 1036-48-2

5,6-Dihydrouridine 5'-monophosphate

Cat. No.: B12360506
CAS No.: 1036-48-2
M. Wt: 326.20 g/mol
InChI Key: NBWDKGJHOHJBRJ-XVFCMESISA-N
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Description

Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .

Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.

    Reduction: It can be reduced to form deoxyuridine monophosphate.

    Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.

    Reduction: Deoxyuridine monophosphate.

    Substitution: Various uridine derivatives.

Scientific Research Applications

Uridine 5’-monophosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uridine 5’-monophosphate can be compared with other similar compounds, such as:

    Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.

    Adenosine 5’-monophosphate: Contains adenine instead of uracil.

    Guanosine 5’-monophosphate: Contains guanine instead of uracil.

Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .

Properties

CAS No.

1036-48-2

Molecular Formula

C9H15N2O9P

Molecular Weight

326.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

NBWDKGJHOHJBRJ-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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